![molecular formula C21H13ClN4O B3020833 3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094605-83-0](/img/structure/B3020833.png)
3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various pyrazole derivatives, including those with a 1,3,4-oxadiazole moiety, has been a subject of interest due to their potential biological activities. For instance, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported, with these compounds showing significant antifungal and antitubercular activities . Another study describes the synthesis of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles through an unexpected aromatization during oxidative cyclization, indicating a promising route for the creation of antitubercular agents . Additionally, the synthesis of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles through condensation reactions has been explored, with these compounds being tested for antibacterial activity .
Molecular Structure Analysis
The molecular structure and vibrational spectra of pyrazole derivatives have been studied using computational methods such as density functional theory (DFT). For example, the equilibrium geometry and vibrational wavenumbers of a pyrazole derivative were computed, and the molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attacks . The crystal and molecular structure of a 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole has also been determined, providing insights into the spatial arrangement of these molecules .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be inferred from their molecular structure analysis. The presence of electron-rich and electron-deficient regions within the molecules suggests potential sites for chemical reactions. For instance, the negative electrostatic potential regions over the carbonyl group and phenyl rings indicate possible sites for electrophilic attack, while the positive regions over the nitrogen atoms suggest sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The determination of HOMO-LUMO analysis and the first and second hyperpolarizabilities of these compounds provide insights into their nonlinear optical properties . The crystallographic analysis reveals how molecules are linked in the solid state, which can affect their physical properties such as solubility and melting point . The computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazoles novel derivatives also includes toxicity assessment, tumor inhibition, and antioxidant activities, which are crucial for understanding their chemical properties in biological contexts .
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety procedures should be followed when handling it.
Future Directions
Future research could involve studying the reactivity of this compound, determining its exact structure, and investigating any potential biological activity.
Please note that this is a very general analysis based on the limited information available. For a more detailed and accurate analysis, specific studies or experimental data would be needed.
properties
IUPAC Name |
3-(3-chlorophenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O/c22-17-7-3-6-16(11-17)20-23-21(27-26-20)19-12-18(24-25-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHXPRCVZZKGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)
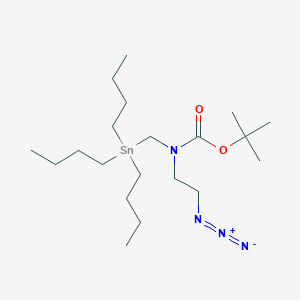
![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3020754.png)

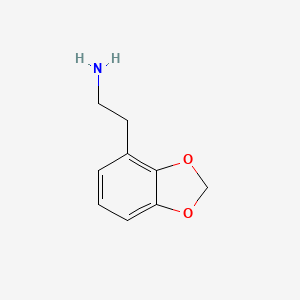
![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B3020758.png)
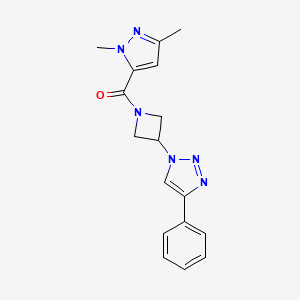
![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3020761.png)
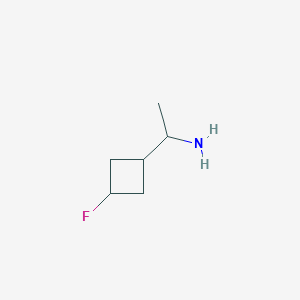
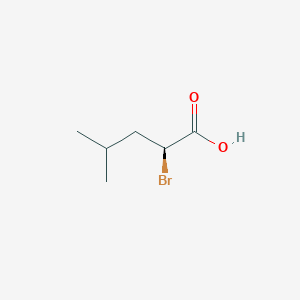
![4-butyryl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3020766.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3020772.png)
![2-(2-(1H-indol-3-yl)ethyl)-3-amino-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3020773.png)